![molecular formula C28H25ClN4OS2 B12454881 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a chlorophenyl group, and a pyrazolone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of 1,3-benzothiazole-2-amine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 1-(2-phenylethyl)hydrazine and ethyl acetoacetate under reflux conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
化学反応の分析
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of various heterocyclic compounds.
科学的研究の応用
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its antimicrobial and anticancer properties.
類似化合物との比較
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one can be compared with similar compounds such as:
Methylammonium lead halides: These compounds have applications in solar cells and other electronic devices.
Dye-sensitized solar cell compounds: These compounds are used in the development of new materials for solar energy conversion.
Polar covalent compounds: These compounds, like sugar, dissolve in water and have various applications in chemistry and biology.
The uniqueness of this compound lies in its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C28H25ClN4OS2 |
|---|---|
分子量 |
533.1 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H25ClN4OS2/c1-2-22(30-17-16-19-8-4-3-5-9-19)26-24(18-35-21-14-12-20(29)13-15-21)32-33(27(26)34)28-31-23-10-6-7-11-25(23)36-28/h3-15,32H,2,16-18H2,1H3 |
InChIキー |
QUMWAEWPMBUHEO-UHFFFAOYSA-N |
正規SMILES |
CCC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
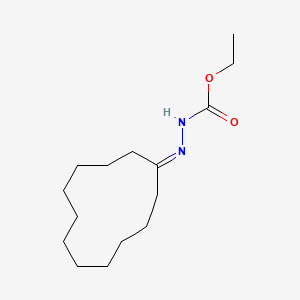
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
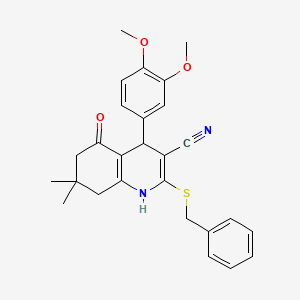
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
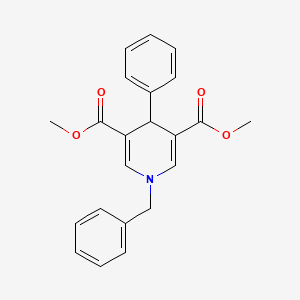
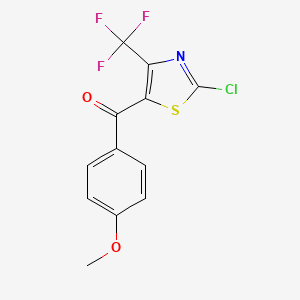
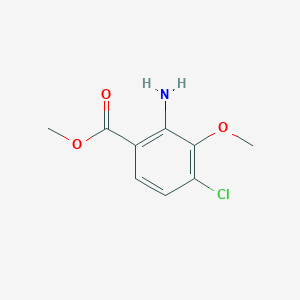

![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B12454850.png)
![2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454856.png)
